molecular formula C19H16N4O4 B12174240 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide

2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide

Cat. No.: B12174240
M. Wt: 364.4 g/mol
InChI Key: IUUKMYYOMAZZAL-UHFFFAOYSA-N
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Description

2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide is a complex organic compound that combines the structural features of chromene and triazolopyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The chromene moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the triazolopyridine moiety can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide linkage, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine

In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It may act as an inhibitor for specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industry, this compound can be used in the development of new materials, particularly those that require specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets. The chromene moiety may interact with enzymes or receptors through hydrogen bonding and π-π interactions, while the triazolopyridine moiety can enhance binding affinity through additional hydrogen bonds and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide apart is its combination of the chromene and triazolopyridine moieties, which provides a unique set of chemical and biological properties. This dual functionality allows for a broader range of applications compared to similar compounds that contain only one of these moieties.

Properties

Molecular Formula

C19H16N4O4

Molecular Weight

364.4 g/mol

IUPAC Name

2-(4-methyl-2-oxochromen-7-yl)oxy-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C19H16N4O4/c1-12-8-19(25)27-15-9-13(5-6-14(12)15)26-11-18(24)20-10-17-22-21-16-4-2-3-7-23(16)17/h2-9H,10-11H2,1H3,(H,20,24)

InChI Key

IUUKMYYOMAZZAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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